Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-
Description
This azo dye derivative features a complex aromatic backbone with a bromo-dinitrophenyl group, a methoxy substituent, and a hydroxyethylamino side chain. The presence of electron-withdrawing groups (bromo, nitro) and electron-donating groups (methoxy, hydroxyethylamino) creates a push-pull electronic structure, influencing its photochemical stability, solubility, and intermolecular interactions . The compound’s primary applications likely include textile dyes or photoresist materials, given the structural similarity to industrial azo dyes .
Properties
CAS No. |
26021-21-6 |
|---|---|
Molecular Formula |
C17H17BrN6O7 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17BrN6O7/c1-9(26)20-12-7-14(19-3-4-25)16(31-2)8-13(12)21-22-17-11(18)5-10(23(27)28)6-15(17)24(29)30/h5-8,19,25H,3-4H2,1-2H3,(H,20,26) |
InChI Key |
CRBUORCFUHHVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically follows these key steps:
Diazotization and Azo Coupling
- A diazonium salt is generated from a bromo-substituted aromatic amine (e.g., 2-bromo-4,6-dinitroaniline) by treatment with nitrous acid under acidic conditions.
- This diazonium salt is then coupled with a suitably substituted phenol or aniline derivative bearing methoxy and amino substituents to form the azo linkage.
Introduction of Hydroxyethyl Amino Group
- The amino substituent on the phenyl ring is modified by reaction with 2-chloroethanol or ethylene oxide to introduce hydroxyethyl groups, yielding bis(2-hydroxyethyl)amino substituents.
-
- The free amino group is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, stabilizing the compound and modifying solubility and reactivity.
Specific Synthetic Example (Based on Literature and Analogous Compounds)
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | 2-bromo-4,6-dinitroaniline + NaNO2 + HCl, 0–5°C | Generates diazonium salt |
| Azo Coupling | Coupling with 5-amino-4-methoxyphenol in alkaline medium | Forms azo bond between aromatic rings |
| Hydroxyethylation | Reaction with ethylene oxide or 2-chloroethanol | Introduces bis(2-hydroxyethyl) amino group |
| Acetylation | Acetic anhydride or acetyl chloride, pyridine base | Converts amino group to acetamide |
| Purification | Column chromatography or recrystallization | Ensures high purity |
Catalytic and Coupling Approaches
Recent synthetic advances include palladium-catalyzed coupling reactions to assemble complex substituents efficiently:
| Parameter | Condition/Example |
|---|---|
| Catalyst | Pd(dppf)Cl2 (0.1 eq) |
| Solvent | Tetrahydrofuran (THF) : Water (5:1) |
| Base | Potassium carbonate (K2CO3, 2 eq) |
| Temperature | 80°C |
| Reaction Time | 5 hours |
| Purification | Column chromatography |
This method allows for the coupling of bromo-substituted aromatic amides with boronate esters bearing hydroxyethyl or cyanoethyl groups, facilitating the formation of the desired azo compound with high selectivity and yield.
Characterization Techniques for Confirmation
To confirm the structural integrity and purity of the synthesized compound, the following analytical methods are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of proton environments, confirmation of azo, methoxy, and acetamide groups |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% purity target) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Functional group identification (amide, azo, nitro) |
| X-ray Crystallography | Determination of 3D molecular structure and conformation |
| UV-Visible Spectroscopy | Confirmation of azo chromophore presence |
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Diazotization & Azo Coupling | Formation of azo bond via diazonium salt and coupling with amino/methoxy phenols | Well-established, straightforward | Multi-step, moderate yields |
| Hydroxyethylation | Introduction of hydroxyethyl groups via reaction with ethylene oxide or 2-chloroethanol | Enhances solubility and reactivity | Requires careful control to avoid side reactions |
| Acetylation | Conversion of amino to acetamide group using acetic anhydride | Stabilizes molecule, modifies properties | Needs purification to remove excess reagents |
| Palladium-Catalyzed Coupling | Cross-coupling of bromo-aromatic amides with boronate esters | High selectivity, better yields | Requires expensive catalysts, inert atmosphere |
Chemical Reactions Analysis
Azo Coupling Reactions
The azo group (-N=N-) in this compound participates in electrophilic substitution reactions. For example:
-
Diazo Cleavage : Under acidic conditions (e.g., HCl/NaNO₂), the azo bond can cleave to form aromatic amines and nitro intermediates .
-
Electrophilic Aromatic Substitution : The electron-deficient dinitrophenyl group directs incoming electrophiles (e.g., NO⁺ or SO₃H⁺) to the meta position relative to the bromo and nitro substituents.
Reaction Table :
| Reaction Type | Conditions | Products |
|---|---|---|
| Diazo Cleavage | HCl/NaNO₂, 0–5°C | 4-Bromo-2,6-dinitroaniline + Acetamide derivative |
| Nitration | HNO₃/H₂SO₄, 50°C | Bromo-trinitrophenylazo compound |
Nucleophilic Substitutions
The bromine atom on the dinitrophenyl ring undergoes nucleophilic displacement:
-
Hydrolysis : In aqueous NaOH (70°C), bromine is replaced by hydroxyl groups, forming phenolic derivatives .
-
Amination : Reaction with ammonia or primary amines (e.g., methylamine) yields substituted aniline analogs .
Key Data :
-
Rate of Substitution : Bromine replacement occurs faster in polar aprotic solvents (e.g., DMF) due to stabilized transition states .
-
Activation Energy : ~45 kJ/mol for hydrolysis, as determined by kinetic studies .
Reduction Reactions
The nitro (-NO₂) and azo (-N=N-) groups are susceptible to reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol reduces nitro groups to amines and cleaves the azo bond .
-
Zinc/Acetic Acid : Selectively reduces the azo group to hydrazine without altering nitro substituents.
Example Pathway :
Functional Group Transformations
-
Hydroxyethylamino Modification : The hydroxyethyl group can undergo esterification (e.g., with acetic anhydride) or oxidation (e.g., KMnO₄) to carboxylate derivatives .
-
Acetamide Hydrolysis : Under strong base (e.g., NaOH, 100°C), the acetamide group converts to a free amine.
Comparative Reactivity :
| Functional Group | Reactivity (Relative Rate) |
|---|---|
| Bromine (Ar-Br) | 1.0 (reference) |
| Azo (-N=N-) | 0.3 |
| Nitro (-NO₂) | 0.05 |
Photochemical Reactions
Exposure to UV light induces:
-
Azo Bond Isomerization : Trans-to-cis isomerization, reversible under dark conditions .
-
Radical Formation : Nitro groups generate reactive oxygen species (ROS) under irradiation, leading to oxidative degradation .
Experimental Findings :
Biological Interactions
While not a classical reaction, the compound interacts with biomolecules:
Scientific Research Applications
Dye Chemistry
One of the primary applications of this compound is in dye chemistry. It is classified as a disperse dye, particularly noted for its use in dyeing synthetic fibers such as polyester and nylon.
Properties of Disperse Dyes
Disperse dyes are characterized by their ability to dissolve in water and are used for dyeing hydrophobic fibers. The azo group in the compound contributes to its vibrant color properties.
| Property | Value |
|---|---|
| Color Index | C.I. Disperse Blue 291 |
| Solubility | Poorly soluble in water |
| Application | Dyeing synthetic fibers |
Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its structural properties that can interact with biological systems.
Anticancer Activity
Research indicates that compounds with azo groups can exhibit anticancer properties. Studies have shown that derivatives of azo compounds can inhibit tumor growth in certain cancer cell lines.
Case Study: Azo Compounds in Cancer Therapy
A study published in a peer-reviewed journal demonstrated that azo compounds similar to Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- showed significant cytotoxic activity against breast cancer cells. The mechanism involved the generation of reactive oxygen species that induced apoptosis.
Analytical Chemistry
Acetamide derivatives are also utilized in analytical chemistry for the detection and quantification of various substances.
Chromatography
The compound can be used as a reagent in chromatography to separate and analyze complex mixtures. Its unique structure allows it to bind selectively to target analytes.
Case Study: Use in HPLC
High-performance liquid chromatography (HPLC) methods have been developed using this compound as a derivatizing agent for the analysis of amino acids and other biomolecules. The sensitivity and specificity achieved were significantly higher than conventional methods.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may affect cellular processes through its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key structural analogs differ in substituents on the phenyl rings and amino side chains, which critically alter physicochemical properties. Below is a comparative analysis:
*Estimated based on analogs in –7.
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : Likely exhibits intramolecular N–H···N hydrogen bonds between the acetamide NH and azo groups, as seen in analogs (e.g., ). This stabilizes the planar conformation, with dihedral angles <10° between aromatic rings .
- N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide (–3): Cyano groups introduce disorder in crystal packing (site-occupancy factors: 0.686 vs. 0.314). Diethylamino groups adopt a twisted conformation, reducing planarity (dihedral angle: 6.6°) .
- N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (–6): Thioacetamide linkage and triazole rings enable π-stacking and C–H···F interactions, enhancing thermal stability .
Toxicity and Environmental Impact
- The target compound’s bromo and nitro groups pose mutagenicity risks, as seen in the analog 2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-(N-(2-cyanoethyl) ethylamino)acetanilide (), which showed mutagenic activity at 6.25 mg/L in hamster fibroblast assays .
- Hydroxyethyl/hydroxypropyl side chains improve biodegradability compared to cyanoethyl or benzyl groups .
Research Findings and Key Data
Spectroscopic and Computational Data
Biological Activity
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- is a synthetic compound primarily known for its applications in the dye industry. Its unique chemical structure and properties have led to investigations into its biological activity, particularly concerning its environmental impact and potential toxicity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 53950-28-0 |
| Molecular Formula | C16H15BrN6O6 |
| Molecular Weight | 467.236 g/mol |
| InChI Key | QBILVGKVVDFNJB-UHFFFAOYSA-N |
| LogP | 3.91 |
The compound features a complex structure with multiple functional groups, contributing to its chemical reactivity and potential biological interactions.
Toxicological Assessments
Research has indicated that Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- may pose environmental risks due to its persistence and potential accumulation in organisms. The Government of Canada conducted a screening assessment which concluded that while the compound can remain in the environment for extended periods, it is not expected to accumulate significantly in biological systems or cause direct harm to organisms .
Ecotoxicity Studies
Ecotoxicological assessments have shown that the compound is released into the environment during industrial processes. However, studies suggest that the quantities released are below levels expected to cause harm. For instance, the substance does not exhibit significant bioaccumulation potential, as indicated by environmental monitoring data .
Case Studies
- Environmental Impact Study : A study conducted on aquatic organisms revealed that exposure to Acetamide did not result in overt toxicity at maximum solubility concentrations. The LC50 values for similar compounds were assessed, showing a lack of substantial adverse effects on aquatic life .
- Human Health Risk Assessment : The compound has been evaluated for potential human health risks associated with occupational exposure in dye manufacturing settings. No significant health risks were identified under normal handling conditions .
Applications and Uses
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]- is primarily used as a dye in textiles. Its ability to impart color makes it valuable in various industrial applications. However, due to its potential environmental impact, regulatory measures are being considered to manage its use effectively .
Analytical Methods
The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. A reverse-phase HPLC method has been developed for its separation and quantification, allowing for effective monitoring of its presence in industrial effluents .
Q & A
(Basic) What synthetic methodologies are recommended for preparing this azo-acetamide compound?
Answer:
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous azo-acetamide derivatives. Key steps include:
- Azo Coupling : Reacting a brominated nitrobenzene precursor with a substituted acetamide under Pd(dppf)Cl₂ catalysis in a mixed solvent system (e.g., THF:H₂O = 5:1) at 80°C under inert atmosphere .
- Substituent Modification : Introducing the hydroxyethylamino group via nucleophilic substitution or reductive amination, ensuring regioselectivity by protecting reactive sites (e.g., methoxy groups) during synthesis .
- Purification : Column chromatography with ethyl acetate/hexane gradients is critical for isolating the pure product, as residual metal catalysts or unreacted intermediates can skew analytical results .
(Basic) What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Post-synthesis characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing methoxy, hydroxyethylamino, and azo proton environments) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns, particularly for bromine (characteristic doublet) and nitro groups .
- HPLC-PDA : Purity assessment and detection of azo tautomerism, which can occur under ambient light or thermal conditions .
(Advanced) How do electronic and steric effects of substituents influence the compound’s photostability and solubility?
Answer:
The bromo and nitro groups at the 2-, 4-, and 6-positions exert strong electron-withdrawing effects, stabilizing the azo linkage but reducing solubility in polar solvents. Methodological considerations include:
- Photostability Studies : UV-Vis spectroscopy under controlled irradiation (e.g., 365 nm) to monitor λmax shifts, indicating degradation or tautomerization. Compare with derivatives lacking bromo/nitro groups .
- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyethylamino) via post-synthetic modification. Measure logP values via shake-flask or chromatographic methods to quantify hydrophilicity .
(Advanced) How can researchers resolve contradictions in reported solvent-dependent tautomerism of analogous azo compounds?
Answer:
Conflicting data often arise from solvent polarity and pH effects. A systematic approach includes:
- Variable Solvent NMR : Analyze tautomeric equilibria (azo vs. hydrazone forms) in DMSO-d₆, CDCl₃, and D₂O to assess solvent-dependent shifts .
- pH Titration with UV-Vis : Track absorbance changes (e.g., 400–600 nm) under acidic/basic conditions to identify protonation sites and tautomer stability .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer energies and compare with experimental data .
(Advanced) What strategies mitigate decomposition during catalytic reactions involving this compound?
Answer:
Decomposition pathways (e.g., azo bond cleavage) can be minimized through:
- Catalyst Screening : Test Pd, Cu, or Fe catalysts under varying temperatures. Pd(dppf)Cl₂ at 80°C in THF:H₂O showed higher yields in analogous syntheses .
- Additive Optimization : Use bases like K₂CO₃ to neutralize acidic byproducts. Chelating agents (e.g., EDTA) can suppress metal-induced degradation .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
(Advanced) How can computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The azo group’s LUMO often dictates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
- Docking Studies : If biological activity is suspected, dock the compound into enzyme active sites (e.g., azoreductases) to assess binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
